Gossypetin 8-O-beta-D-glucuronide;Gossypetin-8-O-(c)micro-D-glucuronide

Description

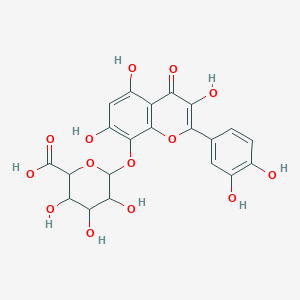

Gossypetin 8-O-β-D-glucuronide (hibifolin, compound 138) is a flavonoid glycoside characterized by a gossypetin aglycone (a hexahydroxyflavone) conjugated with a β-D-glucuronic acid moiety at the 8-O position. It has been identified in plants such as Rhodiola rosea (roots, flowers, and leaves) and Abelmoschus manihot (flowers) . Hibifolin is notable for its stability in gastrointestinal and gut microbiota environments, as well as its antioxidant activity . Pharmacokinetic studies in rats demonstrate that hibifolin can be detected in serum and urine, undergoing metabolic pathways such as deglycosylation, glucuronidation, and methylation .

Properties

IUPAC Name |

6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVMAMXQPVHXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gossypetin 8-O-beta-D-glucuronide typically involves the glycosylation of gossypetin with glucuronic acid. The reaction is carried out under mild acidic conditions to facilitate the formation of the glycosidic bond between the hydroxyl group at the 8th position of gossypetin and the glucuronic acid .

Industrial Production Methods

Industrial production of Gossypetin 8-O-beta-D-glucuronide involves the extraction of gossypetin from plant sources, followed by enzymatic or chemical glycosylation. The process is optimized to ensure high yield and purity of the final product. The use of bioreactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Gossypetin 8-O-beta-D-glucuronide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gossypetin 8-O-beta-D-glucuronide, each with distinct chemical and biological properties .

Scientific Research Applications

Gossypetin 8-O-beta-D-glucuronide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Gossypetin 8-O-beta-D-glucuronide involves its interaction with various molecular targets and pathways:

Anti-inflammatory: The compound inhibits the activity of pro-inflammatory enzymes and cytokines, reducing inflammation.

Neuroprotective: It enhances the clearance of beta-amyloid plaques in the brain, which is beneficial in the treatment of Alzheimer’s disease.

Antioxidant: The compound scavenges free radicals and upregulates the expression of antioxidant enzymes.

Comparison with Similar Compounds

Gossypetin Derivatives with Varied Glycosylation Patterns

The structural diversity of gossypetin derivatives arises from differences in glycosylation positions, sugar types (e.g., glucoside, glucuronide, rhamnoside), and additional substitutions (e.g., acetylation, malonylation). Key analogs include:

Key Differentiation Factors

- Metabolic Stability : Acetylated (e.g., rhodiquadrin B) or malonylated derivatives resist enzymatic degradation, prolonging half-life .

- Antioxidant Capacity : The free hydroxyl groups on gossypetin’s aglycone contribute to radical scavenging, but glycosylation at specific positions (e.g., 3-O or 8-O) modulates this activity .

Pharmacokinetic and Pharmacodynamic Comparisons

Hibifolin vs. Other Glucuronides

- Hibifolin : Detected intact in rat serum post-oral administration, with metabolites including deglycosylated gossypetin and methylated forms .

- Quercetin-3-O-β-D-glucuronide : Exhibits higher systemic exposure than quercetin aglycone due to glucuronide-mediated transport, but differs from hibifolin in hydroxylation pattern and target enzymes .

- Morphine-6-O-β-D-glucuronide : Unlike hibifolin, it acts as a potent opioid receptor agonist, highlighting the role of aglycone structure in pharmacological activity .

Species-Specific Occurrence

- Hibifolin and its derivatives are abundant in R. rosea and A. manihot, while gossypetin-8-O-rhamnoside isomers are unique to P. speciosa .

Biological Activity

Gossypetin 8-O-beta-D-glucuronide, also known as Gossypetin-8-O-(c)micro-D-glucuronide, is a flavonoid glycoside derived from gossypetin, predominantly found in cotton plants. This compound exhibits a range of biological activities that have garnered attention in pharmacology and nutraceutical research. Below, we explore its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Gossypetin 8-O-beta-D-glucuronide features a glucuronide moiety at the 8-position of the gossypetin structure. The molecular formula and specific structural characteristics contribute to its unique biological activities compared to other flavonoids.

Mass Spectrometry Analysis

Mass spectrometry studies reveal characteristic fragmentation patterns for gossypetin 8-O-beta-D-glucuronide, producing ions at m/z 333.03 and m/z 195.00, which are crucial for understanding its stability and structural integrity during analysis.

Biological Activities

Gossypetin 8-O-beta-D-glucuronide has demonstrated various biological activities, as summarized below:

The biological activities of gossypetin 8-O-beta-D-glucuronide can be attributed to its ability to modulate various signaling pathways:

- Antioxidant Mechanism : The flavonoid structure allows it to donate electrons to free radicals, thereby neutralizing them. This property is essential for reducing oxidative stress linked to various diseases.

- Antimicrobial Action : Gossypetin 8-O-beta-D-glucuronide disrupts bacterial cell membranes and inhibits essential metabolic pathways within microbes, leading to cell death.

- Neuroprotective Effects : By enhancing the activity of endogenous antioxidant enzymes (e.g., SOD, CAT) and restoring glutathione levels, it protects neurons from damage during ischemic events.

- Anti-inflammatory Pathways : This compound inhibits pro-inflammatory cytokines and signaling molecules, which are pivotal in chronic inflammatory conditions.

Case Studies

Several studies have highlighted the efficacy of gossypetin 8-O-beta-D-glucuronide:

- Study on Antioxidant Capacity : A study reported that at a concentration of 100 µM, gossypetin significantly reduced oxidative stress markers in cultured neurons exposed to hypoxia, indicating its potential as a neuroprotective agent .

- Antimicrobial Evaluation : In an antimicrobial assay involving 26 bacterial strains and 13 fungal strains, gossypetin exhibited a notable antibacterial effect against multiple pathogens, with inhibition rates exceeding 50% for several Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.